3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
- This compound has potential applications in various fields due to its unique structure and reactivity.
3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is a complex organic compound with an intriguing structure. Let’s break it down:
Preparation Methods
- One synthetic route involves a Mannich-type condensation cyclization reaction . Starting from 7-hydroxy-4-methylcoumarin , formaldehyde, and primary amines, the compound is synthesized in water at elevated temperatures .
- Industrial production methods may vary, but efficient one-pot reactions are desirable for scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially yielding new functional groups.
Reduction: Reduction processes could modify the substituents or the core structure.
Substitution: Substituents can be replaced via nucleophilic substitution reactions.
Common Reagents and Conditions: Boron-based reagents (such as organotrifluoroborates) are often used in Suzuki–Miyaura cross-coupling reactions.
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies, and design related compounds.
Biology: Assess its biological activity, potential as a drug lead, or interactions with biomolecules.
Medicine: Explore its pharmacological properties, toxicity, and therapeutic potential.
Industry: Consider applications in materials science, catalysis, or specialty chemicals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related structures in the same class (chromeno-oxazinones) to highlight its uniqueness.
Remember that scientific research continually evolves, so staying up-to-date with the latest literature is essential
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-ethyl-9-(4-ethylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-4-15-6-8-16(9-7-15)23-12-19-20(25-13-23)11-10-18-14(3)17(5-2)22(24)26-21(18)19/h6-11H,4-5,12-13H2,1-3H3 |
InChI Key |
BEZDNLRLMNQIFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)CC)OC2 |
Origin of Product |
United States |
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